

# ZK-261991: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ZK-261991

Cat. No.: B15580999

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This technical guide provides an in-depth overview of the vascular endothelial growth factor receptor (VEGFR) inhibitor, **ZK-261991**. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document outlines the compound's chemical properties, mechanism of action, and relevant experimental data.

## Chemical and Physical Properties

**ZK-261991** is an orally active small molecule inhibitor of VEGFR tyrosine kinases.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	886563-25-3	<sup>[1][3]</sup>
Molecular Weight	443.50 g/mol	<sup>[1][3]</sup>
Molecular Formula	C24H25N7O2	<sup>[3]</sup>

## Mechanism of Action

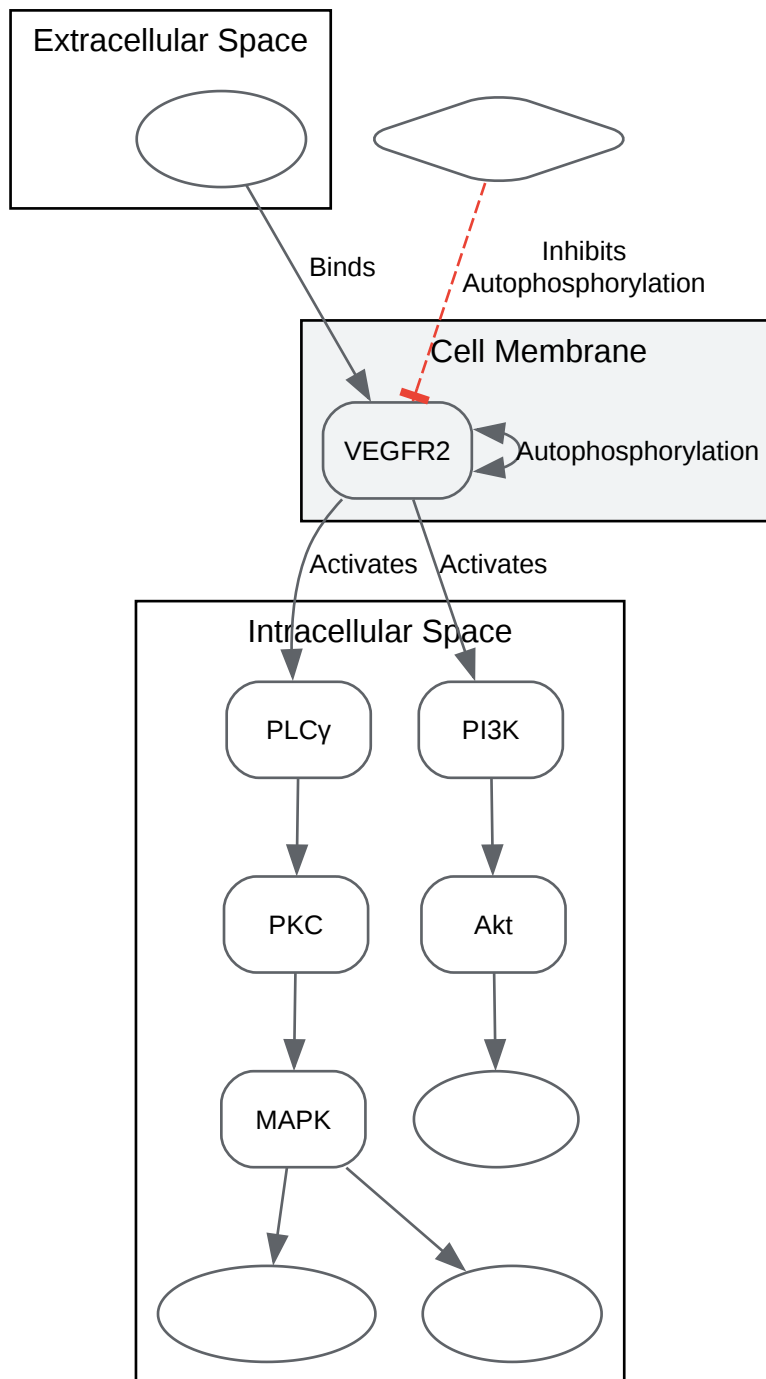
The primary mechanism of action of **ZK-261991** is the inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with a particular potency against VEGFR2.<sup>[1][2]</sup> While some commercial suppliers have anecdotally listed it as a histone deacetylase (HDAC) or epidermal growth factor receptor (EGFR) inhibitor, the substantiated scientific literature points towards its role as a VEGFR inhibitor.<sup>[1]</sup> By blocking the ATP binding site of the VEGFR2 tyrosine kinase, **ZK-261991** prevents the autophosphorylation and subsequent

activation of downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.

## VEGFR2 Signaling Pathway and Inhibition by ZK-261991

Vascular endothelial growth factor A (VEGF-A) is a key signaling protein that promotes angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLC $\gamma$ -PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. **ZK-261991** exerts its anti-angiogenic effects by inhibiting the initial autophosphorylation of VEGFR2.

## VEGFR2 Signaling Pathway and Inhibition by ZK-261991

[Click to download full resolution via product page](#)**ZK-261991** inhibits VEGFR2 autophosphorylation.

## Quantitative Data

The inhibitory activity of **ZK-261991** has been quantified in various assays.

Parameter	Target/System	Value	Reference
IC50	VEGFR2	5 nM	[1][2]
IC50	Cellular VEGFR2 (KDR) Autophosphorylation	2 nM	[1][2]
IC50	VEGFR-3 Autophosphorylation	20 nM	[1][2]
In vivo Dosage	Mouse Model (oral)	50 mg/kg (twice daily)	[2]

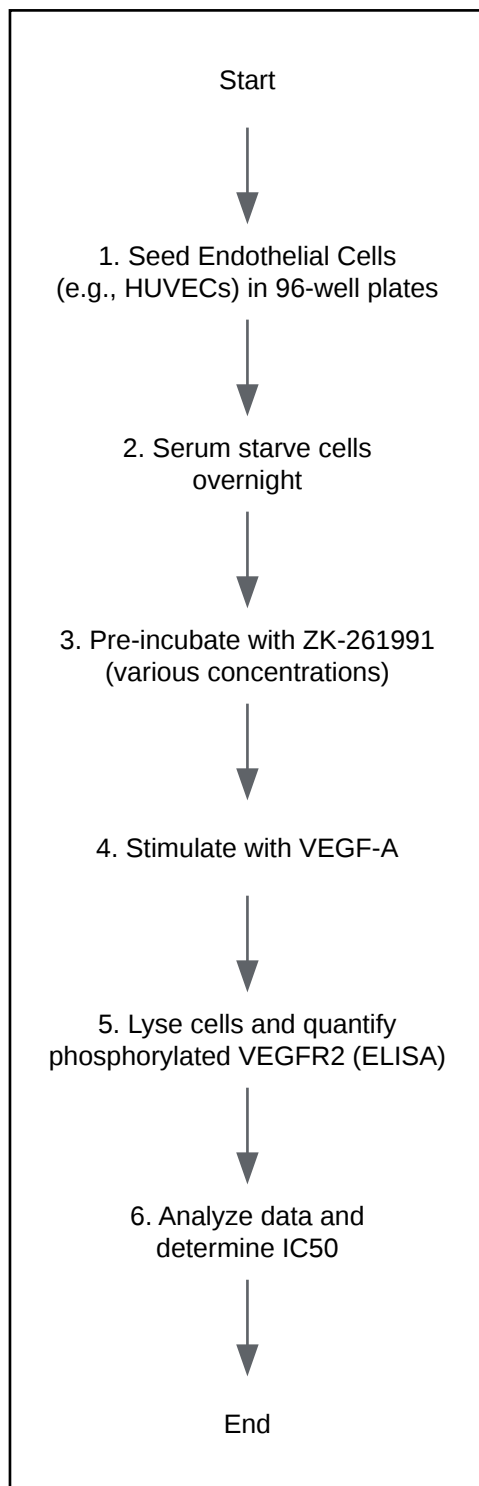
## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **ZK-261991**.

### VEGFR2 Kinase Autophosphorylation Assay (Cell-Based)

This protocol describes a method to determine the inhibitory effect of **ZK-261991** on VEGF-A-induced VEGFR2 autophosphorylation in endothelial cells.

## VEGFR2 Autophosphorylation Assay Workflow



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Workflow for VEGFR2 autophosphorylation assay.

#### Methodology:

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium and seeded into 96-well plates at a density of  $2 \times 10^4$  cells per well. The cells are grown to 80-90% confluency.
- **Serum Starvation:** The culture medium is replaced with a serum-free medium, and the cells are incubated overnight to reduce basal receptor phosphorylation.
- **Compound Incubation:** The serum-free medium is removed, and the cells are pre-incubated with various concentrations of **ZK-261991** (typically in a range from 0.1 nM to 10  $\mu$ M) for 1-2 hours.
- **VEGF-A Stimulation:** Recombinant human VEGF-A is added to each well to a final concentration of 50 ng/mL and incubated for 10-15 minutes at 37°C to induce VEGFR2 autophosphorylation.
- **Cell Lysis and ELISA:** The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The concentration of phosphorylated VEGFR2 in the cell lysates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for phospho-VEGFR2 (Tyr1175).
- **Data Analysis:** The results are expressed as a percentage of the VEGF-A-stimulated control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

## In Vivo Mouse Corneal Neovascularization Assay

This in vivo assay evaluates the anti-angiogenic activity of **ZK-261991** in a mouse model of corneal neovascularization.

#### Methodology:

- **Animal Model:** Adult male C57BL/6 mice are used for this study. All animal procedures are performed in accordance with institutional guidelines.
- **Induction of Corneal Neovascularization:** The mice are anesthetized, and a sterile 10-0 nylon suture is placed through the center of the cornea of one eye. The suture induces an

inflammatory response that leads to the growth of new blood vessels from the limbus into the normally avascular cornea.

- **Compound Administration:** The mice are randomly assigned to a control group and a treatment group. The treatment group receives **ZK-261991** orally at a dose of 50 mg/kg twice daily, starting from the day of suture placement. The control group receives the vehicle.
- **Quantification of Angiogenesis:** After a set period (e.g., 7-14 days), the mice are euthanized, and the corneas are excised. The extent of neovascularization is quantified by staining the corneal flat mounts with an antibody against an endothelial cell marker (e.g., CD31) followed by imaging and analysis of the vascularized area.
- **Data Analysis:** The vascularized area in the corneas of the treated group is compared to that of the control group to determine the inhibitory effect of **ZK-261991** on angiogenesis. Statistical significance is determined using an appropriate statistical test, such as a t-test.

This technical guide provides a summary of the key information regarding **ZK-261991**. For further details, researchers are encouraged to consult the primary literature.

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## References

- 1. ZK 261991 | 886563-25-3 | LKB56325 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Mouse Model for Corneal Neovascularization by Alkali Burn [jove.com]
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